Phenol, 4-(pentachlorophenoxy)-
Description
Structure
3D Structure
Properties
CAS No. |
78576-72-4 |
|---|---|
Molecular Formula |
C12H5Cl5O2 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
4-(2,3,4,5,6-pentachlorophenoxy)phenol |
InChI |
InChI=1S/C12H5Cl5O2/c13-7-8(14)10(16)12(11(17)9(7)15)19-6-3-1-5(18)2-4-6/h1-4,18H |
InChI Key |
PNWKMEVQUBJBTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Environmental Occurrence and Distribution of Phenol, 4 Pentachlorophenoxy
Sources and Release Pathways into Environmental Matrices
The presence of Phenol (B47542), 4-(pentachlorophenoxy)-, a type of polychlorinated phenoxyphenol (PCPP), in the environment is primarily linked to anthropogenic activities, particularly the production and use of pentachlorophenol (B1679276) (PCP).
Phenol, 4-(pentachlorophenoxy)- is not typically manufactured as a commercial product itself. Instead, it enters the environment as an impurity or byproduct formed during the industrial production of other chemicals, most notably pentachlorophenol (PCP). nih.govwikipedia.org The manufacturing process for PCP, which involves the stepwise chlorination of phenol, is not perfectly selective and results in the formation of various chlorinated contaminants. nih.govwikipedia.org
Technical-grade PCP, the formulation most commonly used in industrial applications like wood preservation, is composed of approximately 85–90% pentachlorophenol. The remaining 10-15% consists of a mixture of impurities. nih.govcdc.gov These contaminants include other polychlorinated phenols (such as tetrachlorophenol), polychlorinated dibenzo-p-dioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), and polychlorinated phenoxyphenols (PCPPs), which include Phenol, 4-(pentachlorophenoxy)-. nih.govcdc.gov Consequently, industrial sites that historically or currently manufacture or use technical-grade PCP, such as wood treatment facilities and chemical plants, are significant sources of these compounds' release into the environment. teamonebiotech.comsaltworkstech.com Emissions can occur through industrial wastewater discharges, atmospheric releases, and the disposal of production wastes. toxicslink.orgpjsir.org
The primary route for the environmental occurrence of Phenol, 4-(pentachlorophenoxy)- is its presence as a component within technical-grade pesticide formulations, specifically those containing pentachlorophenol. nih.govcdc.gov PCP was used extensively as a biocide, including as a fungicide, insecticide, and herbicide, before its use became restricted. cdc.govresearchgate.net When technical-grade PCP is applied to wood or used in agriculture, the PCPP impurities, including Phenol, 4-(pentachlorophenoxy)-, are released concurrently into the soil and water. researchgate.net
While pentachlorophenol itself undergoes environmental transformation through processes like photolysis and microbial degradation, these processes primarily lead to the formation of less-chlorinated phenols, catechols, and benzoquinones. researchgate.netnih.gov The formation of polychlorinated phenoxyphenols through the degradation of other pesticides like phenoxyherbicides is a recognized pathway for some related compounds, but the primary source of Phenol, 4-(pentachlorophenoxy)- remains its status as a direct impurity in PCP formulations. pjoes.com
There is no significant evidence to suggest that a highly chlorinated synthetic compound like Phenol, 4-(pentachlorophenoxy)- is formed through natural biogeochemical cycles. While simpler phenols, such as phenol and p-cresol, can be formed naturally during the decomposition of organic matter, and some fungi can produce certain chlorinated phenols, the synthesis of complex polychlorinated phenoxyphenols is associated with industrial chemical processes. pjoes.com The widespread presence of this compound in the environment is considered to be of anthropogenic origin. pjoes.com
Environmental Fate and Degradation Pathways of Phenol, 4 Pentachlorophenoxy
Abiotic Transformation Processes
Abiotic degradation, occurring without the intervention of living organisms, plays a crucial role in the transformation of Phenol (B47542), 4-(pentachlorophenoxy)- in the environment. These processes primarily include photochemical degradation, chemical oxidation, and hydrolysis.
Photochemical degradation, or photolysis, is a significant pathway for the breakdown of chlorinated aromatic compounds in the environment, particularly in sunlit surface waters and the atmosphere. cdc.gov For compounds structurally similar to Phenol, 4-(pentachlorophenoxy)-, such as polychlorinated phenoxyphenols and polychlorinated diphenyl ethers (PCDEs), photolysis can lead to the cleavage of the ether bond and dechlorination. nih.govacs.org
The absorption of ultraviolet (UV) radiation can excite the molecule, leading to the breaking of chemical bonds. The primary photochemical reactions for analogous compounds involve:
Reductive Dechlorination: This is a common pathway where a chlorine atom is replaced by a hydrogen atom. This process typically occurs stepwise, leading to the formation of less chlorinated congeners. For instance, the photolysis of highly chlorinated biphenyls has been shown to result in the formation of lower chlorinated biphenyls. researchgate.net
Ether Bond Cleavage: The ether linkage between the two phenyl rings can be broken, leading to the formation of corresponding phenol and catechol derivatives.
Hydroxylation: The introduction of hydroxyl groups onto the aromatic rings can occur, leading to the formation of hydroxylated derivatives. nih.gov
Studies on the photochemistry of 3,4,5,6-tetrachloro-2-(pentachlorophenoxy)phenol, a related compound, confirm that photochemical degradation is a relevant transformation process for polychlorinated phenoxyphenols. acs.org The rate and extent of photochemical degradation are influenced by factors such as the wavelength and intensity of light, the presence of photosensitizers (e.g., humic substances) in the water, and the degree of chlorination of the molecule. researchgate.net
Chemical oxidation in the environment is primarily driven by reactive oxygen species such as hydroxyl radicals (•OH). These radicals can be generated through various photochemical and biological processes. The oxidation of phenolic compounds, including chlorophenols, can proceed through several pathways. umich.eduacs.org
Hydroxylation: Hydroxyl radicals can attack the aromatic ring, leading to the formation of hydroxylated intermediates. For chlorophenols, this can result in the formation of chlorocatechols and other hydroxylated derivatives. nih.gov
Ring Cleavage: Further oxidation of the hydroxylated intermediates can lead to the opening of the aromatic ring, a critical step in the mineralization of these compounds. acs.orgnih.gov This process can generate a variety of smaller, more biodegradable organic compounds, such as organic acids. nih.govnih.gov
Polymerization: Under certain conditions, phenolic radicals formed during oxidation can couple with each other, leading to the formation of higher molecular weight polymers. This process can be a significant pathway for the removal of phenols from the aqueous phase, although it results in the formation of more complex and persistent products. Research on the oxidation of phenol in supercritical water has shown that dimers like phenoxyphenols can be major primary products. umich.edu
The effectiveness of chemical oxidation is dependent on the concentration of oxidants and the specific reaction conditions, such as pH and temperature. epa.gov Advanced oxidation processes, which generate high concentrations of hydroxyl radicals, have been shown to be effective in degrading a wide range of persistent organic pollutants. epa.gov
Table 1: Key Abiotic Transformation Products of Structurally Similar Compounds
| Precursor Compound | Transformation Process | Key Products |
| Polychlorinated Phenoxyphenols | Photolysis | Less chlorinated phenoxyphenols, phenols, catechols nih.govacs.org |
| Chlorophenols | Chemical Oxidation | Chlorocatechols, hydroquinones, benzoquinones, organic acids nih.gov |
| Phenols | Chemical Oxidation | Dimeric and polymeric products, ring cleavage products umich.edunih.gov |
Hydrolysis and Other Non-Biological Degradations
Hydrolysis, the reaction with water, is generally not a significant degradation pathway for aromatic ether bonds under typical environmental conditions. cdc.gov The ether linkage in compounds like polychlorinated diphenyl ethers (PCDEs) is relatively stable to hydrolysis. nih.gov Similarly, the carbon-chlorine bonds on the aromatic ring are also resistant to hydrolysis.
However, under specific conditions, such as in supercritical water oxidation, hydrolysis can become a more significant process. umich.edu Other non-biological degradation pathways, such as pyrolysis, which involves high temperatures, are not typically relevant in the natural environment but can be important in industrial processes or waste treatment. nih.gov
Biotic Degradation Pathways
The breakdown of Phenol, 4-(pentachlorophenoxy)- by living organisms, particularly microorganisms, is a critical component of its environmental fate. The structure of this compound suggests that its biodegradation will likely involve mechanisms observed for both pentachlorophenol (B1679276) (PCP) and polychlorinated diphenyl ethers (PCDEs).
Microorganisms have evolved diverse enzymatic systems to degrade a wide array of organic compounds, including chlorinated aromatics. The biodegradation of these compounds can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions.
Under aerobic conditions, the initial step in the degradation of chlorinated aromatic compounds often involves the action of oxygenase enzymes. nih.gov These enzymes incorporate one or two atoms of molecular oxygen into the aromatic ring, leading to hydroxylation.
For a compound like Phenol, 4-(pentachlorophenoxy)-, two primary initial lines of attack are plausible, drawing from the degradation pathways of its constituent moieties:
Attack on the Pentachlorophenol Ring: Drawing parallels with the degradation of pentachlorophenol (PCP), the initial step could be hydroxylation to form a tetrachlorohydroquinone. nih.gov This is often followed by further reductive dehalogenation and eventual ring cleavage. nih.gov
Attack on the Phenoxy Ring System: Similar to the degradation of polychlorinated biphenyls (PCBs) and related compounds, a dioxygenase could attack one of the aromatic rings, introducing two hydroxyl groups to form a diol. nih.govcolab.ws
Following initial hydroxylation, the dihydroxylated aromatic ring becomes susceptible to cleavage by dioxygenase enzymes. This is a critical step that opens up the aromatic structure, making it more amenable to further degradation. There are two main pathways for ring cleavage:
Ortho-cleavage (or intradiol cleavage): The bond between the two hydroxyl-bearing carbon atoms is broken. researchgate.net
Meta-cleavage (or extradiol cleavage): The bond adjacent to one of the hydroxyl groups is cleaved. researchgate.net
The subsequent intermediates are then funneled into central metabolic pathways, such as the Krebs cycle, ultimately leading to mineralization (the complete breakdown to carbon dioxide, water, and inorganic halides). researchgate.net The specific pathway utilized depends on the microorganism and the structure of the substrate. For many chlorinated phenols, the degradation proceeds through chlorinated catechols, which are then subject to ring cleavage. oregonstate.edu The presence of multiple chlorine atoms can, however, hinder the action of ring-cleavage enzymes, sometimes necessitating partial dechlorination before ring opening can occur. oregonstate.edu
Table 2: Key Enzymes and Intermediates in the Aerobic Degradation of Related Chlorinated Aromatic Compounds
| Compound Class | Key Enzymes | Key Intermediates |
| Pentachlorophenol (PCP) | PCP-4-monooxygenase, Tetrachlorohydroquinone reductive dehalogenase | Tetrachlorohydroquinone, Trichlorohydroquinone nih.gov |
| Chlorophenols | Phenol hydroxylase, Dioxygenases | Chlorocatechols, (Chloro)muconic acids researchgate.netoregonstate.edu |
| Polychlorinated Biphenyls (PCBs) | Biphenyl dioxygenase, Dihydrodiol dehydrogenase | Chloro-dihydrodiols, Chlorobenzoates nih.govcolab.ws |
Microbial Biodegradation Mechanisms
Anaerobic Degradation Pathways (e.g., reductive dechlorination, benzoate (B1203000) pathway)
Under anaerobic conditions, the degradation of the components of Phenol, 4-(pentachlorophenoxy)- follows distinct and well-studied pathways. Pentachlorophenol undergoes reductive dechlorination, while phenol is typically metabolized through a carboxylation step leading to the benzoate pathway.
Reductive Dechlorination of Pentachlorophenol: The primary anaerobic fate of PCP is sequential reductive dechlorination. In this process, chlorine atoms are removed one by one from the aromatic ring and replaced with hydrogen atoms. This transformation is carried out by various anaerobic microorganisms and results in the formation of lesser-chlorinated phenols. The dechlorination can occur at the ortho, meta, and para positions. nih.gov
A common pathway begins with the ortho dechlorination of PCP to produce 2,3,4,5-tetrachlorophenol (B165442) (2,3,4,5-TeCP) and 3,4,5-trichlorophenol (B165643) (3,4,5-TCP). nih.gov Over time, and with acclimated microbial consortia, further dechlorination occurs, yielding various isomers of tetrachlorophenol, trichlorophenol (TCP), dichlorophenol (DCP), and monochlorophenol (CP). nih.govregenesis.com For instance, 2,4,6-TCP can be degraded to 2,4-DCP, which is then further dechlorinated to 4-CP. nih.gov Ultimately, complete dechlorination results in the formation of phenol, which can then be mineralized to methane (B114726) (CH₄) and carbon dioxide (CO₂) by other members of the microbial community. regenesis.comnih.gov It has been demonstrated that a mixture of microbial populations acclimated to different monochlorophenol isomers can achieve complete dechlorination of PCP. regenesis.com
Benzoate Pathway for Phenol Degradation: The anaerobic degradation of phenol, the other component of the parent molecule, proceeds through a different mechanism. A common pathway involves the initial carboxylation of phenol at the para-position to form 4-hydroxybenzoate (B8730719). researchgate.netnih.gov This reaction is a critical activation step.
From 4-hydroxybenzoate, the pathway continues toward the central intermediate, benzoyl-CoA. This typically involves the activation of 4-hydroxybenzoate to 4-hydroxybenzoyl-CoA, followed by the reductive removal of the hydroxyl group to form benzoyl-CoA. This intermediate then enters the common anaerobic benzoate degradation pathway, where the aromatic ring is reduced and cleaved, eventually leading to intermediates that can enter central metabolism. wikipedia.org An alternative anaerobic pathway for phenol involves its conversion to phenylphosphate, which is then carboxylated to 4-hydroxybenzoate. nih.govnih.gov
Identification and Characterization of Microbial Strains Involved (bacteria, fungi, actinomycetes)
A diverse array of microorganisms has been identified with the capability to degrade pentachlorophenol and phenol. These include various species of bacteria, fungi, and actinomycetes, which employ different strategies under both aerobic and anaerobic conditions.
Bacteria: Bacterial degradation is a cost-effective and environmentally friendly method for removing chlorophenols. nih.gov Numerous bacterial genera have been characterized for their ability to break down these compounds. Pseudomonas species are frequently cited for their versatility in degrading phenol and chlorophenols under both aerobic and anaerobic conditions. nih.govfrontiersin.org Under anaerobic conditions, sulfate-reducing bacteria like Desulfatiglans anilini and Desulfobacterium anilini are capable of using phenol as a carbon and energy source. nih.govnih.gov Other key anaerobic players include Clostridium species, which can carboxylate phenol to 4-hydroxybenzoate, and genera such as Smithella and Syntrophorhabdus, which are associated with phenol degradation under methanogenic conditions. wikipedia.orgnih.gov The genus Thauera is also noted for its role in the anaerobic degradation of phenol. nih.govnih.gov
Fungi: White-rot fungi have demonstrated significant potential in the degradation of PCP. nih.gov These fungi produce powerful, non-specific extracellular enzymes, such as laccases and peroxidases, that can attack a wide range of recalcitrant pollutants. Anthracophyllum discolor has been shown to effectively degrade PCP in contaminated soil, a process enhanced by the addition of agricultural residues like wheat straw. nih.gov The fungus Ganoderma lucidum produces manganese peroxidase, an enzyme capable of degrading various phenolic compounds. cdc.gov
Actinomycetes: Members of the actinomycetes group are also involved in the degradation of these compounds. The genus Janibacter, a novel actinobacterium isolated from saline sediment, has been reported for the first time for its ability to degrade PCP. researchgate.net Strains of Nocardia have been shown to cometabolize phenolic compounds, oxidizing them via a meta-cleavage pathway. frontiersin.org Gram-positive bacteria like Mycobacterium species degrade PCP through a pathway initiated by a cytochrome P-450 type enzyme. nih.gov
Table 1: Selected Microbial Strains Involved in the Degradation of Pentachlorophenol and Phenol
Enzymatic Systems and Metabolic Intermediates
The biodegradation of the components of Phenol, 4-(pentachlorophenoxy)- is driven by specific enzymatic systems that produce a series of metabolic intermediates.
Enzymatic Systems: In anaerobic environments, the initial steps of phenol degradation are catalyzed by enzymes such as phenylphosphate synthase and phenylphosphate carboxylase . nih.govnih.gov These enzymes work in sequence to convert phenol to 4-hydroxybenzoate. nih.govnih.gov The subsequent degradation of PCP occurs via reductive dehalogenases , which catalyze the removal of chlorine atoms. nih.gov
In aerobic pathways, degradation is often initiated by phenol hydroxylases (also called phenol 2-monooxygenases), which are typically flavoproteins that hydroxylate phenol to form catechol. bangor.ac.ukresearchgate.net The aromatic ring of catechol is then cleaved by one of two types of enzymes: catechol 1,2-dioxygenase , which leads to the ortho-cleavage pathway, or catechol 2,3-dioxygenase , which directs the substrate into the meta-cleavage pathway. nih.govbangor.ac.ukresearchgate.net Fungi utilize powerful extracellular enzymes like laccases and manganese peroxidases (MnP) to initiate the degradation of PCP and other phenolic compounds. nih.govcdc.govdtic.mil
Metabolic Intermediates: The stepwise reductive dechlorination of PCP generates a cascade of intermediates, including various isomers of tetrachlorophenols (TeCPs) , trichlorophenols (TCPs) , dichlorophenols (DCPs) , and monochlorophenols (CPs) , before ultimately yielding phenol . nih.govregenesis.com
The anaerobic degradation of phenol produces phenylphosphate and 4-hydroxybenzoate as key early-stage intermediates. nih.govnih.gov In aerobic phenol degradation, catechol is the primary intermediate. bangor.ac.ukresearchgate.net Following ring cleavage, the ortho pathway produces cis,cis-muconic acid , while the meta pathway generates 2-hydroxymuconic semialdehyde . nih.govnih.govfrontiersin.org These aliphatic acids are then further metabolized to intermediates of the tricarboxylic acid (TCA) cycle. nih.gov
Table 2: Key Enzymes and Intermediates in the Degradation of PCP and Phenol
Phytodegradation Mechanisms in Plant Systems
Phytoremediation is an emerging technology that utilizes plants to remove, degrade, or stabilize environmental contaminants, including phenolic compounds. Plants can metabolize a number of phenolics through common pathways. The uptake of these compounds by plants is dependent on the plant species as well as the physicochemical properties of the chemical itself.
For phenol, plants like willow (Salix viminalis) and common vetch (Vicia sativa) have demonstrated the ability to tolerate and remove significant concentrations from water and soil. nih.govnih.gov Willow trees can degrade phenol through "in planta" metabolism, and this process is most efficient at concentrations below 250 mg/L, where toxic effects on the plant are negligible. nih.gov Wheat (Triticum aestivum) can absorb phenol through its roots and transport it to the leaves, where it may be partially accumulated or volatilized through stomata.
Plants employ enzymatic systems to cope with the oxidative stress induced by pollutants like phenol. In Vicia sativa, exposure to phenol increased the activity of antioxidative enzymes such as peroxidase (POD) and ascorbate (B8700270) peroxidase. nih.gov Plant roots also exude oxidoreductive enzymes, like peroxidases, which can polymerize phenolic radicals in the cell wall, effectively immobilizing and detoxifying them. These cell wall-bound residues are an important detoxification mechanism for phenolic compounds in plants. The phytoremediation of the highly chlorinated PCP molecule may be more challenging, but studies have shown that combining plants like Typha angustifolia with PCP-degrading bacteria can enhance its removal from wastewater. researchgate.net
Co-metabolism and Synergistic Degradation Processes
The degradation of recalcitrant compounds like Phenol, 4-(pentachlorophenoxy)- and its breakdown product PCP is often enhanced through co-metabolism and synergistic interactions between different microbial populations.
Co-metabolism: This process involves the degradation of a non-growth-supporting substrate (like PCP) by microorganisms in the presence of a primary growth substrate (co-substrate). The growth substrate stimulates cell growth and can induce the enzymatic systems needed to transform the target pollutant. For example, the degradation of PCP by microbial consortia can be significantly enhanced by the addition of easily degradable carbon sources such as glucose, acetate, or trehalose. Similarly, the presence of phenol has been shown to act as a growth substrate that facilitates the cometabolic degradation of other compounds like p-nitrophenol. However, this relationship can be complex; in some systems, the addition of one phenolic compound can inhibit the degradation of another.
Synergistic Degradation: Complete mineralization of complex pollutants often requires the combined metabolic activities of different microbial populations. A powerful strategy for PCP remediation involves combining a microbial culture capable of anaerobic reductive dechlorination of PCP to phenol with another culture that can mineralize phenol. regenesis.com In such combined systems, PCP is first dechlorinated to phenol, which is then completely removed by the second microbial group under sulfate- or iron-reducing conditions. This anaerobic-anaerobic combination provides a promising and cost-effective strategy for the complete bioremediation of PCP in situ. The synergy between different species, such as electrochemically active bacteria and phenolic-degrading bacteria, can also contribute to more efficient removal of phenol. nih.gov
Table 3: Compound Names Mentioned in the Article
Advanced Analytical Methodologies for Detection and Quantification of Phenol, 4 Pentachlorophenoxy
Sample Preparation and Enrichment Techniques
Effective sample preparation is a critical first step to isolate Phenol (B47542), 4-(pentachlorophenoxy)- from complex sample matrices such as water, soil, and biological tissues. This process serves to remove interfering substances and concentrate the analyte to a level amenable to instrumental detection.
Solid Phase Extraction (SPE) is a widely used technique for the extraction and pre-concentration of chlorophenols from aqueous samples. The method involves passing the liquid sample through a cartridge packed with a solid adsorbent. The choice of sorbent is crucial for achieving high recovery of the target analyte. For compounds like Phenol, 4-(pentachlorophenoxy)-, reversed-phase sorbents such as C18-bonded silica are commonly employed.
The general procedure involves conditioning the SPE cartridge, loading the sample, washing away interferences, and finally eluting the analyte with a small volume of an organic solvent. For instance, a common protocol for related chlorophenols involves acidifying the water sample to suppress ionization, followed by extraction onto a C18 cartridge. Elution is then typically performed with a solvent like methanol or acetonitrile. This technique offers advantages of high enrichment factors, low solvent consumption, and the potential for automation.
Table 1: Typical Parameters for Solid Phase Extraction of Chlorinated Phenols
| Parameter | Description |
|---|---|
| Sorbent Material | C18-bonded silica, Polymer-based sorbents (e.g., polystyrene-divinylbenzene) |
| Sample Pre-treatment | Acidification to pH 2-3 with a strong acid (e.g., HCl, H₂SO₄) |
| Elution Solvent | Methanol, Acetonitrile, Dichloromethane, or mixtures thereof |
| Typical Recovery | >80% for related chlorinated phenols |
Liquid-Liquid Extraction (LLE) is a traditional and robust method for extracting analytes from aqueous matrices into an immiscible organic solvent. For Phenol, 4-(pentachlorophenoxy)-, the sample is first acidified to ensure the compound is in its non-ionized, more organic-soluble form. Subsequently, an organic solvent such as hexane, dichloromethane, or a mixture of hexane and acetone is added, and the mixture is vigorously shaken to facilitate the transfer of the analyte into the organic phase.
After separation of the two phases, the organic layer containing the analyte is collected. The process may be repeated to improve extraction efficiency. The collected organic extracts are then typically combined, dried to remove any residual water, and concentrated before analysis. LLE is effective but can be labor-intensive and requires larger volumes of organic solvents compared to SPE.
Molecularly Imprinted Polymers (MIPs) represent an advanced and highly selective sample preparation technique. nih.govrsc.org MIPs are synthetic polymers with tailor-made recognition sites that can selectively bind a specific target molecule. mdpi.com For the extraction of chlorophenols, a template molecule, which could be the target analyte itself or a structurally similar compound, is used during the polymerization process. nih.govbenthamopen.com After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and functionality to the target analyte.
When a sample containing Phenol, 4-(pentachlorophenoxy)- is passed through a MIP-based sorbent, the target molecule is selectively retained with high affinity, while other matrix components pass through. rsc.org This high selectivity can significantly reduce matrix effects and improve the accuracy of subsequent analysis. nih.gov Although the development of a specific MIP for Phenol, 4-(pentachlorophenoxy)- is a specialized process, the technology offers significant potential for creating highly effective and reusable extraction materials for this class of compounds. rsc.orgmdpi.com
Chromatographic Separation and Detection
Following sample preparation, chromatographic techniques are employed to separate Phenol, 4-(pentachlorophenoxy)- from other co-extracted compounds and to perform quantification.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. For chlorophenols, a derivatization step is often necessary to increase their volatility and improve their chromatographic behavior. chromforum.org A common derivatization agent is acetic anhydride, which converts the phenolic hydroxyl group to an acetate ester. nemi.govncasi.org
The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column. A low-polarity stationary phase, such as one comparable to 5% diphenyl/95% dimethyl polysiloxane, is often suitable for the separation of these compounds. thermofisher.com
For detection, Mass Spectrometry (MS) is the most powerful and specific technique. nemi.govthermofisher.com GC-MS provides not only quantification but also structural confirmation of the analyte based on its mass spectrum. nemi.gov Other detectors that can be used include the Flame Ionization Detector (FID), which is a universal detector for organic compounds, and the Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds like Phenol, 4-(pentachlorophenoxy)-. thermofisher.com
Table 2: Illustrative GC-MS Conditions for Chlorinated Phenol Analysis
| Parameter | Condition |
|---|---|
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Injector Temperature | 275 °C |
| Oven Program | Initial 60 °C (hold 2 min), ramp at 10 °C/min to 300 °C (hold 5 min) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Range | m/z 50-550 |
High-Performance Liquid Chromatography (HPLC) is a versatile technique that is well-suited for the analysis of less volatile and thermally labile compounds, including many phenols. researchgate.net An advantage of HPLC is that derivatization is often not required for chlorophenols. researchgate.net The separation is typically performed using a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of water (often acidified with an acid like formic or acetic acid) and an organic solvent like acetonitrile or methanol. researchgate.netacs.org
A variety of detectors can be coupled with HPLC for the analysis of Phenol, 4-(pentachlorophenoxy)-. Ultraviolet (UV) detection is common, as the aromatic rings in the molecule absorb UV light. acs.org For enhanced sensitivity and selectivity, other detectors can be employed. Fluorescence detection can be used if the compound is naturally fluorescent or can be derivatized with a fluorescent tag. Electrochemical detection is highly sensitive for compounds that can be oxidized or reduced. The most specific and sensitive detection method is Mass Spectrometry (LC-MS), which provides both quantitative data and structural information. acs.org
Table 3: Representative HPLC-UV Conditions for Chlorinated Phenol Analysis
| Parameter | Condition |
|---|---|
| HPLC Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Gradient elution with Acetonitrile and water (containing 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| UV Detection Wavelength | 280 nm |
Capillary Electrophoresis (CE) and Hybrid Techniques
Capillary electrophoresis (CE) has emerged as a powerful separation technique for environmental analysis due to its high separation efficiency, short analysis times, low operational costs, and minimal sample and reagent consumption. acs.org This method is particularly well-suited for the analysis of chlorinated phenols, including Phenol, 4-(pentachlorophenoxy)-, which can be separated based on their charge-to-size ratio in an electrolyte solution under the influence of an electric field. acs.orgwikipedia.org
The separation of chlorinated phenols by CE is influenced by the pH of the run buffer, which affects both the analyte's charge and the electroosmotic flow (EOF). acs.org The pKa of chlorinated phenols varies depending on the number and position of chlorine atoms, which dictates their degree of ionization at a given pH. acs.org For instance, a study on various chlorinated phenols utilized a 10/20 mM borate/phosphate run buffer at pH 8.4 with a separation voltage of 20 kV, achieving separation efficiencies greater than 170,000 plates/m. acs.orgnih.gov Another method developed for 16 different chlorinated phenols employed a 0.015M tetraborate/0.045M phosphate buffer at pH 7.3 with a voltage of 22 kV, successfully resolving the mixture in 25 minutes. oup.com
To enhance sensitivity, CE is often coupled with highly sensitive detection systems, creating powerful hybrid techniques. A notable example is the coupling of CE with electrochemical detection (CE-EC). This combination leverages the high separation power of CE and the excellent sensitivity of electrochemical detectors for electroactive compounds like chlorinated phenols. acs.org One study demonstrated the use of a boron-doped diamond microelectrode for the amperometric detection of chlorinated phenols following CE separation. This setup provided a low and stable background current, enabling the oxidative detection of the pollutants at +1.05 V vs Ag/AgCl without requiring electrode pretreatment. acs.orgnih.gov The coupling of CE with mass spectrometry (CE-MS) is another hybrid technique that offers high selectivity and sensitivity, providing structural information for definitive compound identification.
The table below summarizes typical operational parameters for the analysis of related chlorinated phenols using CE, which are applicable for the analysis of Phenol, 4-(pentachlorophenoxy)-.
Table 1: Capillary Electrophoresis Parameters for Chlorinated Phenol Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Capillary | 76-cm-long fused-silica (30-μm i.d.) acs.org | 77-cm-long fused-silica (75-μm i.d.) oup.com |
| Run Buffer | 10/20 mM borate/phosphate (pH 8.4) acs.org | 0.015M tetraborate/0.045M phosphate (pH 7.3) oup.com |
| Separation Voltage | 20 kV acs.org | 22 kV oup.com |
| Detection | Amperometric Detection (+1.05 V vs Ag/AgCl) nih.gov | UV Detection oup.com |
| Analysis Time | Not specified | ~25 min oup.com |
| Separation Efficiency | > 170,000 plates/m nih.gov | Not specified |
Electrochemical and Spectroscopic Analytical Approaches
Beyond their use as detectors for separation techniques, electrochemical and spectroscopic methods serve as standalone analytical approaches for the detection and quantification of Phenol, 4-(pentachlorophenoxy)-.
Electrochemical Approaches: Electrochemical methods are advantageous due to their high sensitivity, cost-effectiveness, and potential for miniaturization. acs.org Voltammetric techniques, such as square wave voltammetry (SWV), have been successfully applied to the determination of pentachlorophenol (B1679276) (PCP), a structurally related compound. One such method utilized a boron-doped diamond (BDD) electrode and observed a single oxidation peak for PCP at +0.80 V vs. Ag/AgCl in a Britton-Robinson buffer at pH 5.5. peacta.org The detection process was controlled by the adsorption of the species onto the electrode surface. peacta.org Modified electrodes, incorporating materials like metal-organic frameworks (MOFs), can also enhance the electrochemical sensing of chlorinated phenols by improving conductivity, redox activity, and catalytic behavior. up.ac.za For example, an electrode modified with an iron phthalocyanine/zeolitic imidazolate framework-8 (FePc@ZIF-8) composite showed improved catalytic oxidation of 4-chlorophenol (B41353). up.ac.za
Spectroscopic Approaches: Spectroscopic methods provide valuable qualitative and quantitative information.
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is often used for the quantification of phenolic compounds. The analysis of a derivative of 4-phenoxyphenol (B1666991), a parent structure of the target compound, has been characterized by UV-Vis spectroscopy. researchgate.net The absorbance maxima are dependent on the solvent and the specific structure of the molecule.
Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify functional groups within a molecule. The IR spectrum provides a molecular fingerprint, showing characteristic absorption bands for O-H, C-O, C=C, and C-Cl bonds present in Phenol, 4-(pentachlorophenoxy)-.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise molecular structure. Chemical shifts and coupling constants provide detailed information about the arrangement of protons and carbon atoms in the molecule, confirming the identity of the compound. chemicalbook.com
Mass Spectrometry (MS): Mass spectrometry is a highly sensitive technique used for both quantification and structural confirmation. nih.gov When coupled with chromatographic methods like GC or HPLC (e.g., UPLC-MS/MS), it provides low detection limits and high specificity. nih.govnih.gov The mass spectrum of a compound reveals its molecular weight and characteristic fragmentation patterns, which are used for identification.
The table below summarizes detection limits achieved for related phenolic compounds using various advanced analytical methods.
Table 2: Detection Limits for Phenolic Compounds Using Various Analytical Techniques
| Technique | Analyte | Matrix | Detection Limit |
|---|---|---|---|
| CE-EC (Amperometric) | Chlorinated Phenols | River Water | 0.02 to 0.2 ppb nih.gov |
| SWV (BDD Electrode) | Pentachlorophenol | Pure Water | 5.5 µg/L peacta.org |
| SWV (BDD Electrode) | Pentachlorophenol | Creek Water | 15.5 µg/L peacta.org |
| UPLC-MS/MS | Pentachlorophenol | Seafood | 0.5 µg/kg nih.gov |
| HPLC-Fluorescence | Chlorophenols (as derivatives) | - | 0.024 to 0.08 µM nih.gov |
Method Validation, Sensitivity, and Selectivity in Complex Environmental Matrices
The reliable detection and quantification of Phenol, 4-(pentachlorophenoxy)- in complex environmental matrices such as water, soil, and biological tissues require robust analytical methods that are thoroughly validated. oup.comnih.gov Method validation ensures that the analytical procedure is fit for its intended purpose and involves evaluating parameters like linearity, accuracy, precision, sensitivity, and selectivity. chromatographyonline.comwur.nl
Sensitivity and Detection Limits: Sensitivity is a measure of a method's ability to discriminate between small differences in analyte concentration. It is often expressed by the limit of detection (LOD) and the limit of quantification (LOQ). For chlorinated phenols, achieving low detection limits is crucial due to their toxicity at trace levels. acs.org Methods combining a preconcentration step, such as solid-phase extraction (SPE), with a sensitive analytical technique like CE-EC or UPLC-MS/MS, can achieve detection limits in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. nih.govnih.govnih.gov For example, an off-line SPE procedure using a styrene-divinylbenzene copolymer sorbent, followed by CE-EC analysis, resulted in detection limits of 0.02 to 0.2 ppb for several chlorinated phenols in river water, using a 250:1 preconcentration factor. nih.gov A UPLC-MS/MS method for pentachlorophenol in seafood achieved an LOD of 0.5 µg/kg and an LOQ of 1.0 µg/kg. nih.gov
Selectivity in Complex Matrices: Selectivity refers to the ability of a method to measure the target analyte accurately in the presence of other components (interferences) in the sample matrix. osha.gov Environmental samples are inherently complex, containing numerous organic and inorganic compounds that can interfere with the analysis. who.int Chromatographic separation is key to achieving selectivity. High-resolution techniques like capillary gas chromatography and HPLC effectively separate the target analyte from matrix components. nih.gov The choice of detector is also critical; mass spectrometry, for instance, offers superior selectivity compared to less specific detectors like UV or flame ionization detectors. nih.gov Sample preparation steps, including extraction and cleanup, are essential for removing interferences. nih.govepa.gov A pass-through SPE cleanup on specialized cartridges has been shown to be effective in removing lipids from seafood samples prior to PCP analysis. nih.gov
Method Validation Parameters: A comprehensive validation process involves assessing several key performance indicators.
Linearity: The method should produce results that are directly proportional to the concentration of the analyte within a given range. A regression coefficient (r²) of >0.99 is typically considered acceptable. nih.gov
Accuracy and Recovery: Accuracy is the closeness of the measured value to the true value. It is often evaluated through recovery studies by analyzing spiked samples. For a validated method for PCP in seafood, recoveries ranged from 86.4% to 102.5%. nih.gov Another study on chlorinated phenols using SPE reported pollutant recoveries in the 95-100% range. nih.gov
Precision: Precision measures the degree of agreement among a series of individual measurements. It is usually expressed as the relative standard deviation (RSD). For the PCP in seafood method, intra-day and inter-day RSDs were below 11.2% and 12.1%, respectively. nih.gov A CE-EC method demonstrated a response precision with an RSD of ≤5.4% for multiple injections. nih.gov
The table below presents performance data from validated methods for related compounds.
Table 3: Method Validation and Performance Data for Chlorinated Phenol Analysis
| Parameter | Method | Matrix | Result |
|---|---|---|---|
| Recovery | SPE-UPLC-MS/MS | Seafood | 86.4% - 102.5% nih.gov |
| Recovery | SPE-CE-EC | River Water | 95% - 100% nih.gov |
| Precision (Intra-day RSD) | UPLC-MS/MS | Seafood | 3.7% - 11.2% nih.gov |
| Precision (Inter-day RSD) | UPLC-MS/MS | Seafood | 2.9% - 12.1% nih.gov |
| Precision (RSD) | CE-EC | Aqueous Solution | ≤ 5.4% nih.gov |
| Linearity (r²) | UPLC-MS/MS | - | > 0.99 nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
